molecular formula C10H11BrO4 B8464810 (3-Bromo-2,5-dimethoxy-phenyl)-acetic acid

(3-Bromo-2,5-dimethoxy-phenyl)-acetic acid

Cat. No. B8464810
M. Wt: 275.10 g/mol
InChI Key: AULAHKHPLCIVKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07022733B2

Procedure details

A solution of (3-Bromo-2,5-dimethoxy-phenyl)-acetonitrile 54 (5.2 g, 20.4 mmol) in water (10 ml), conc H2SO4 (10 ml), and AcOH (30 ml) was heated to 100° C. After 3 hr the reaction was cooled; and poured into water. The aqueous layer was extracted with EtOAc which was then dried over MgSO4, filtered and concentrated. The product was purified by column chromatography on silica gel (50% EtOAc/Hex) to give a solid (2.8 g, 55%): Mp=62–65° C.; 1H NMR (DMSO-d6) δ 12.45 (br s, 1 H), 7.09 (d, 1 H, J=2.9 Hz), 6.87 (d, 1 H, J=3.0 Hz), 3.72 (s, 3 H), 3.66 (s, 3 H), 3.59 (s, 2 H); MS 273/27 (M−H)−.
Quantity
5.2 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Yield
55%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([O:13][CH3:14])=[C:4](CC#N)[CH:5]=[C:6]([O:8][CH3:9])[CH:7]=1.[CH3:15][C:16]([OH:18])=[O:17]>O.OS(O)(=O)=O>[Br:1][C:2]1[C:3]([O:13][CH3:14])=[C:4]([CH2:15][C:16]([OH:18])=[O:17])[CH:5]=[C:6]([O:8][CH3:9])[CH:7]=1

Inputs

Step One
Name
Quantity
5.2 g
Type
reactant
Smiles
BrC=1C(=C(C=C(C1)OC)CC#N)OC
Name
Quantity
30 mL
Type
reactant
Smiles
CC(=O)O
Name
Quantity
10 mL
Type
solvent
Smiles
O
Name
Quantity
10 mL
Type
solvent
Smiles
OS(=O)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After 3 hr the reaction was cooled
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with EtOAc which
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was then dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The product was purified by column chromatography on silica gel (50% EtOAc/Hex)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=C(C=C(C1)OC)CC(=O)O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.8 g
YIELD: PERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.